molecular formula C14H13N5O2 B2501254 4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile CAS No. 1394672-48-0

4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile

Cat. No.: B2501254
CAS No.: 1394672-48-0
M. Wt: 283.291
InChI Key: YIVNJUCJKRSTSB-UHFFFAOYSA-N
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Description

4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile is a complex organic compound that features a pyrazole ring, a pyridine ring, and a morpholine ring

Preparation Methods

The synthesis of 4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure . The preparation may also involve Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

    Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon–carbon bonds using palladium catalysts and organoboron reagents.

Scientific Research Applications

4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors. The morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile include other pyrazole and pyridine derivatives. For example:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-pyrazol-1-ylpyridine-2-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c15-9-12-10-21-7-6-18(12)14(20)13-8-11(2-4-16-13)19-5-1-3-17-19/h1-5,8,12H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVNJUCJKRSTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=NC=CC(=C2)N3C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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